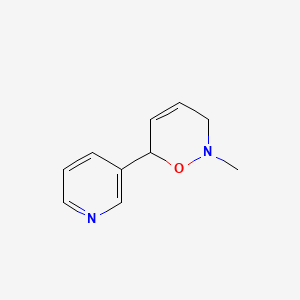
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features a dihydrooxazine ring fused with a pyridine ring, making it an interesting subject for research in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can be achieved through the fluorocyclisation of β,γ-unsaturated oximes using hypervalent iodine reagents such as PhI(OPiv)2 . This method involves the intramolecular cyclisation of the oxime to form the dihydrooxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can convert the dihydrooxazine ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and pyridines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Riociguat: A compound with a similar pyridine structure, used as a pharmaceutical agent.
Fluorinated dihydrooxazines: Compounds with similar dihydrooxazine rings, used in various chemical applications.
Uniqueness
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is unique due to its specific combination of a pyridine ring and a dihydrooxazine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
1131-49-3 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.219 |
Nombre IUPAC |
2-methyl-6-pyridin-3-yl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H12N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2-6,8,10H,7H2,1H3 |
Clave InChI |
TWULSJZVVDZSFZ-UHFFFAOYSA-N |
SMILES |
CN1CC=CC(O1)C2=CN=CC=C2 |
Sinónimos |
3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















